![molecular formula C7H14ClNO B1390852 Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride CAS No. 1212135-18-6](/img/structure/B1390852.png)
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
Vue d'ensemble
Description
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO . It is an off-white solid .
Molecular Structure Analysis
The molecular structure of Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride consists of 7 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact mass is 111.104799419 g/mol .Physical And Chemical Properties Analysis
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is an off-white solid . It has a molecular weight of 163.64 g/mol. The exact mass is 111.104799419 g/mol .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Octahydrocyclopenta[c]pyrrole derivatives have been explored in various synthesis pathways. For instance, 5- or 6-aryl octahydrocyclopenta[b]pyrroles have been synthesized from a common precursor, demonstrating the versatility of octahydrocyclopenta derivatives in organic synthesis (Ney & Wolfe, 2005).
Enantioselective Synthesis
- The compound is used in the enantioselective synthesis of angularly substituted 1-azabicyclic molecules, highlighting its importance in producing specific stereoisomers for various applications (Ito, Overman & Wang, 2010).
Pharmacological Characterization
- Although excluded from detailing drug use and dosage, it's notable that octahydrocyclopenta[c]pyrrole analogues have been studied for their pharmacological properties, such as being potential triple reuptake inhibitors (Shao et al., 2011).
Expanded Porphyrins Chemistry
- Research has delved into the chemistry of expanded porphyrins, where octahydropyrrolic rings are a part of complex macrocyclic compounds with various potential applications including in photodynamic therapy and as MRI contrasting agents (Misra & Chandrashekar, 2008).
Antiviral and Antimicrobial Applications
- Specific derivatives of octahydrocyclopenta[c]pyrrole have been identified with anti-HCV activity, emphasizing their potential in antiviral therapies (Kaushik-Basu et al., 2016).
Intramolecular Cycloadditions
- The compound is involved in intramolecular cycloadditions, an important reaction in organic chemistry for constructing complex molecules (Griffin et al., 2012).
Anion Recognition Properties
- Research on calix[4]pyrrole derivatives, which include octahydrocyclopenta[c]pyrrol-4-ol, has shown their application in anion recognition, crucial in various chemical sensing applications (Anzenbacher et al., 2000).
Antibacterial Activity
- Novel oxazolidinones bearing octahydrocyclopenta[c]pyrrole moieties have shown potential antibacterial activity, expanding the scope of these compounds in medical research (Bhattarai et al., 2014).
Propriétés
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFNCJOAGYAXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



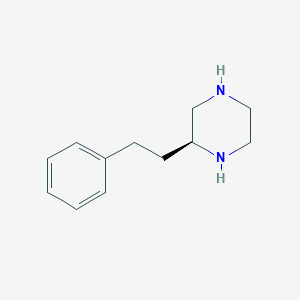

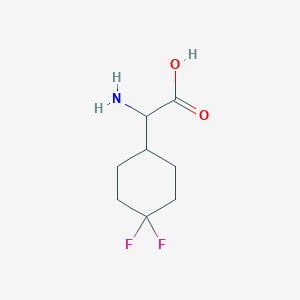
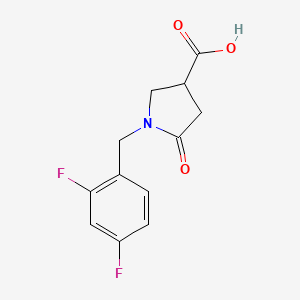
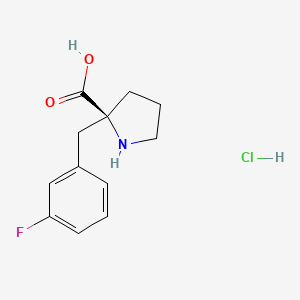
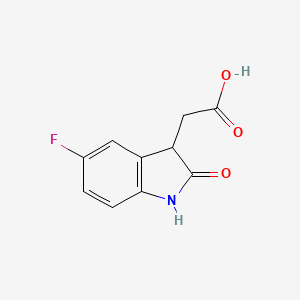
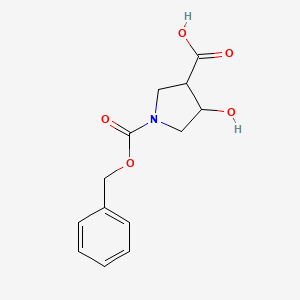
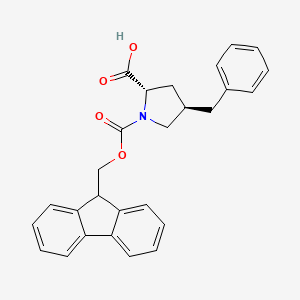
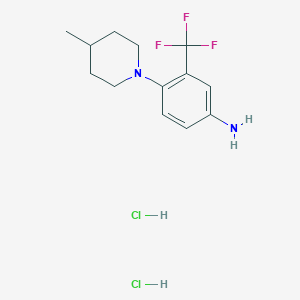
![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)
![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)
![L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390790.png)
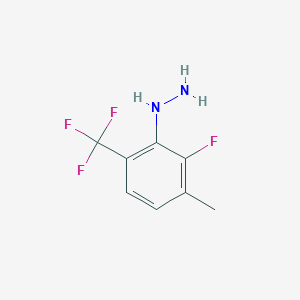
![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)